

# Spectroscopic Profile of [(Thiophene-2-carbonyl)-amino]-acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: [(Thiophene-2-carbonyl)-amino]-acetic acid

Cat. No.: B1361314

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This technical guide provides a comprehensive overview of the spectroscopic data for **[(Thiophene-2-carbonyl)-amino]-acetic acid**, also known as N-(2-thenoyl)glycine. This compound is of interest in medicinal chemistry and drug development, making its thorough characterization essential. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Core Spectroscopic Data

The following tables summarize the key quantitative data for **[(Thiophene-2-carbonyl)-amino]-acetic acid**, providing a clear reference for its structural identification and verification.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> S
Molecular Weight	185.2 g/mol
Exact Mass	185.014664 g/mol
Primary Ion	[M+H] <sup>+</sup> or [M-H] <sup>-</sup> depending on mode

Table 2: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.8	dd	Thiophene H5
~7.5	dd	Thiophene H3
~7.1	dd	Thiophene H4
~9.0 (broad)	s	Amide NH
~4.2	d	Methylene CH <sub>2</sub>
~12.5 (broad)	s	Carboxylic Acid OH

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 3: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~171	Carboxylic Acid C=O
~162	Amide C=O
~138	Thiophene C2
~132	Thiophene C5
~129	Thiophene C3
~128	Thiophene C4
~42	Methylene CH <sub>2</sub>

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 4: IR Spectroscopic Data (Characteristic Absorptions)

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-2500 (broad)	O-H stretch (Carboxylic Acid)
~3300	N-H stretch (Amide)
~1720	C=O stretch (Carboxylic Acid)
~1640	C=O stretch (Amide I)
~1540	N-H bend (Amide II)
~1410, ~1250	C-O stretch, O-H bend
~720	C-S stretch (Thiophene)

## Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of **[(Thiophene-2-carbonyl)-amino]-acetic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O with appropriate pH adjustment). Tetramethylsilane (TMS) is typically used as an internal standard.
- Data Acquisition:
  - <sup>1</sup>H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Proton-decoupled carbon spectra are acquired. Due to the lower natural abundance and gyromagnetic ratio of <sup>13</sup>C, a larger number of scans is typically required.

### Infrared (IR) Spectroscopy

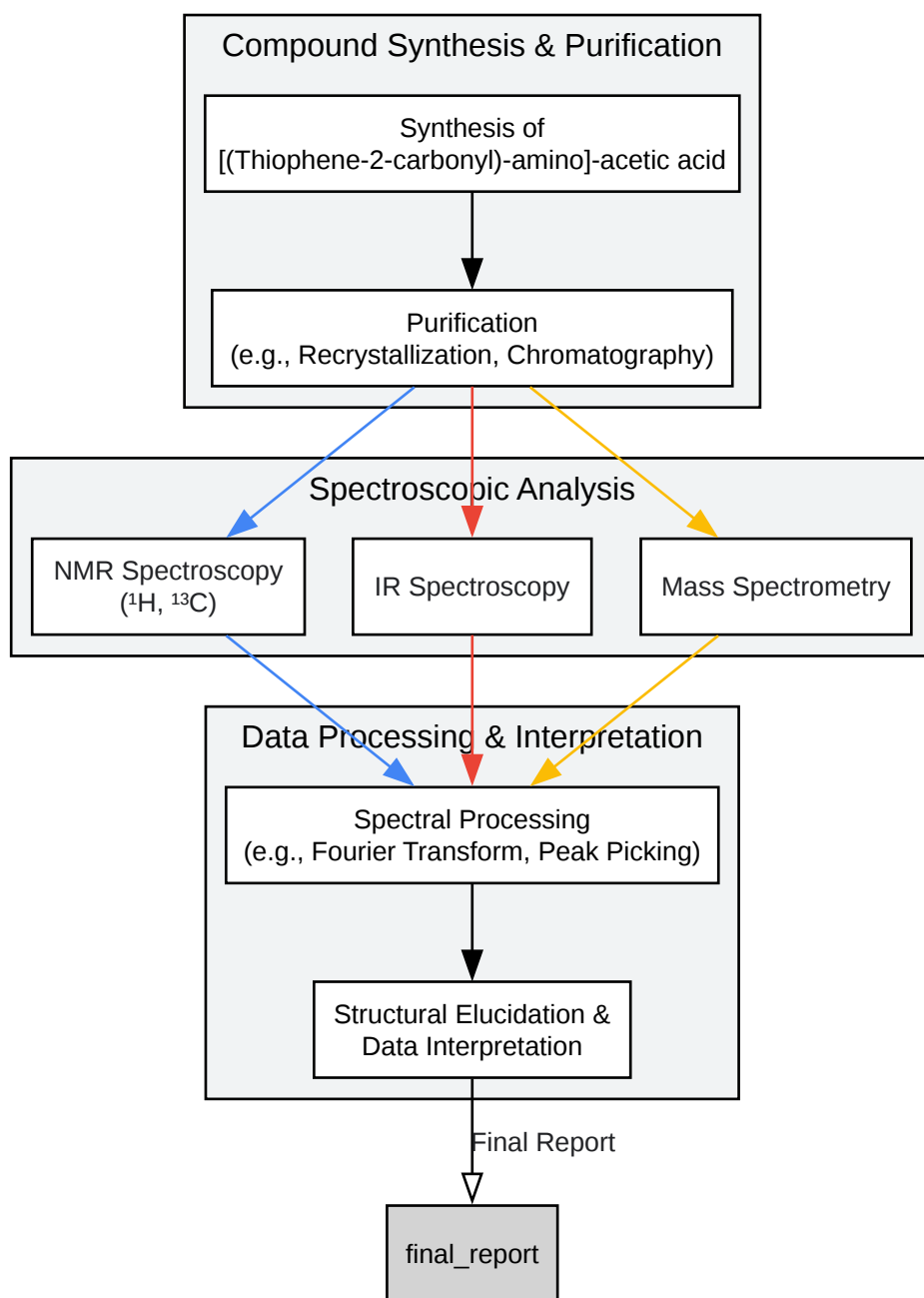
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), although direct infusion is also possible. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
- Ionization Techniques: Common ionization methods include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured. Data can be acquired in either positive or negative ion mode.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **[(Thiophene-2-carbonyl)-amino]-acetic acid**.



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Caption: Spectroscopic Analysis Workflow.

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